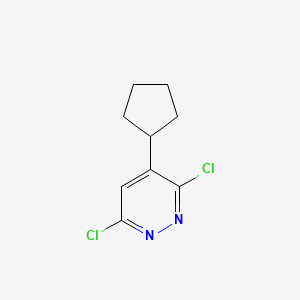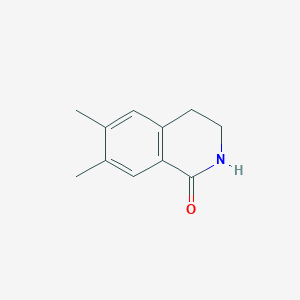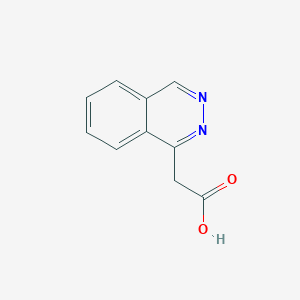
1-Butene-1,4-diol,diacetate
描述
1-Butene-1,4-diol,diacetate: is an organic compound with the molecular formula C8H12O4 . It is an acetate ester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid . This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-Butene-1,4-diol,diacetate can be synthesized through the oxidative acetoxylation of 1,3-butadiene in the presence of palladium-based intermetallic compounds (IMCs) as catalysts . The reaction typically involves the use of acetic acid and oxygen under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of hydrogenation catalysts to improve yield and selectivity . The process may also include the use of specific catalysts to enhance the efficiency of the reaction .
化学反应分析
Types of Reactions: 1-Butene-1,4-diol,diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl halides and anhydrides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acetoxy derivatives, while reduction can produce various alcohols and ethers.
科学研究应用
1-Butene-1,4-diol,diacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The precise mechanism of action of 1-Butene-1,4-diol,diacetate involves its participation in nucleophilic substitution reactions. The compound can react with various substrates, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
相似化合物的比较
1,4-Diacetoxybutane: An acetate ester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid.
3,4-Diacetoxy-1-butene: A diacetoxybutene derivative formed through the oxidative acetoxylation of 1,3-butadiene.
cis-1,4-Diacetoxy-2-butene: An ester that undergoes pyrolysis to form various products.
Uniqueness: 1-Butene-1,4-diol,diacetate is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial processes.
属性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
4-acetyloxybut-3-enyl acetate |
InChI |
InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3,5H,4,6H2,1-2H3 |
InChI 键 |
VIRPYONDKXQHHU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCC=COC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B8393422.png)













